molecular formula C22H20N2O2 B15077007 N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine

N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine

Cat. No.: B15077007
M. Wt: 344.4 g/mol
InChI Key: OEGWMDQYYLHJLF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The choice of solvents, catalysts, and purification methods would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group, resulting in secondary or tertiary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oximes, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imine group makes it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits any bioactive properties.

Industry

In the industrial sector, this compound might be used in the production of polymers, dyes, or other materials due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique reactivity and properties compared to other imines

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-[4-[(2-methoxyphenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C22H20N2O2/c1-25-21-9-5-3-7-19(21)23-15-17-11-13-18(14-12-17)16-24-20-8-4-6-10-22(20)26-2/h3-16H,1-2H3

InChI Key

OEGWMDQYYLHJLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3OC

Origin of Product

United States

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